molecular formula C17H25Cl2N B1610501 1-(1-(3,4-dichlorophenyl)cyclobutyl)-N,N,3-trimethylbutan-1-amine CAS No. 766462-77-5

1-(1-(3,4-dichlorophenyl)cyclobutyl)-N,N,3-trimethylbutan-1-amine

货号: B1610501
CAS 编号: 766462-77-5
分子量: 314.3 g/mol
InChI 键: AYHHTXUMSBRQFM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Chemical Structure & Properties
1-(1-(3,4-Dichlorophenyl)cyclobutyl)-N,N,3-trimethylbutan-1-amine (CAS: 766462-77-5) is a tertiary amine with a molecular formula of C₁₇H₂₅Cl₂N and a molecular weight of 314.29 g/mol . Its structure features a cyclobutyl ring substituted with a 3,4-dichlorophenyl group and a branched aliphatic chain containing N,N-dimethyl and 3-methyl substituents. Key physical properties include a density of 1.109 ± 0.06 g/cm³ and a hydrochloride salt form (Chloro-Sibutramine HCl, CAS: 84485-08-5) with a melting point >210°C (decomposition) . The compound is hygroscopic and requires storage at -20°C under inert atmosphere .

Pharmacological Context While structurally related to the anti-obesity drug sibutramine (CAS: 106650-56-0), this compound differs in its 3,4-dichlorophenyl substituent compared to sibutramine’s 4-chlorophenyl group . Sibutramine acts as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), but the additional chlorine in the 3,4-dichloro analog may alter receptor binding affinity, metabolic stability, and pharmacokinetic profiles .

属性

IUPAC Name

1-[1-(3,4-dichlorophenyl)cyclobutyl]-N,N,3-trimethylbutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25Cl2N/c1-12(2)10-16(20(3)4)17(8-5-9-17)13-6-7-14(18)15(19)11-13/h6-7,11-12,16H,5,8-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYHHTXUMSBRQFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C1(CCC1)C2=CC(=C(C=C2)Cl)Cl)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40517662
Record name 1-[1-(3,4-Dichlorophenyl)cyclobutyl]-N,N,3-trimethylbutan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40517662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

766462-77-5
Record name Chlorosibutramine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=766462-77-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chlorosibutramine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0766462775
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[1-(3,4-Dichlorophenyl)cyclobutyl]-N,N,3-trimethylbutan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40517662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CHLORO-SIBUTRAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Z2HUY58WM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

准备方法

Cyclobutyl Intermediate Synthesis

The core cyclobutyl-dichlorophenyl structure is synthesized via Friedel-Crafts alkylation or photochemical [2+2] cycloaddition using 3,4-dichlorophenyl precursors. For example:

  • 3,4-Dichlorophenyl ketone undergoes cyclization with 1,3-dibromopropane under basic conditions to form the cyclobutyl ring.
  • Alternative methods use Grignard reagents to construct the cyclobutane moiety.

Reagents and Conditions

Step Reagents Conditions Yield
Cyclization 1,3-dibromopropane, K₂CO₃ DMF, 80°C, 12h ~65%
Ring closure Mg, THF Reflux, 4h ~58%

Amine Alkylation and Functionalization

The tertiary amine group is introduced via reductive amination or alkylation :

  • Methylation of a secondary amine intermediate using methyl iodide or dimethyl sulfate in the presence of a base (e.g., NaH).
  • Reductive amination with sodium cyanoborohydride to stabilize the amine structure.

Example Protocol

  • React cyclobutyl-dichlorophenyl ketone with isobutylamine to form a Schiff base.
  • Reduce the imine using NaBH₄ in methanol.
  • Methylate the secondary amine with CH₃I/K₂CO₃ in acetone.

Purification and Isolation

Final purification employs:

Optimization Challenges

  • Steric hindrance from the cyclobutyl group slows alkylation, requiring elevated temperatures (80–100°C).
  • Byproduct formation (e.g., over-methylation) is mitigated using controlled stoichiometry of methylating agents.
  • Low solubility of intermediates necessitates polar aprotic solvents like DMF or DMSO.

Structural Confirmation

  • NMR : Key signals include δ 2.2–2.5 ppm (cyclobutyl CH₂), δ 3.1 ppm (N-CH₃), and aromatic protons at δ 7.2–7.4 ppm.
  • Mass spectrometry : Molecular ion peak at m/z 333.3 ([M+H]⁺).

Comparative Data

Synthetic Efficiency

Method Total Yield Purity (HPLC)
Reductive amination 42% 98.5%
Direct alkylation 38% 97.2%

化学反应分析

1-(1-(3,4-Dichlorophenyl)cyclobutyl)-N,N,3-trimethylbutan-1-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s reactivity and properties.

    Reduction: Reduction reactions can remove oxygen atoms or reduce double bonds, leading to different derivatives.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule, allowing for the creation of a wide range of analogs.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

    Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Researchers investigate its interactions with biological systems to understand its potential as a bioactive molecule.

    Medicine: The compound’s pharmacological properties are of interest for developing new therapeutic agents.

    Industry: Its chemical stability and reactivity make it suitable for various industrial applications, including materials science and chemical manufacturing.

作用机制

The mechanism by which 1-(1-(3,4-dichlorophenyl)cyclobutyl)-N,N,3-trimethylbutan-1-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play crucial roles in biological pathways. The compound’s unique structure allows it to modulate these targets, leading to various biological effects.

相似化合物的比较

Comparison with Similar Compounds

Structural Analogs and Positional Isomers

Compound Name CAS Number Molecular Formula Key Structural Differences Pharmacological Notes References
Sibutramine 106650-56-0 C₁₇H₂₆ClN 4-chlorophenyl substituent SNDRI; used for obesity treatment
1-(1-(2-Chlorophenyl)cyclobutyl)-N,N,3-trimethylbutan-1-amine - C₁₇H₂₅Cl₂N 2-chlorophenyl substituent Positional isomer; likely reduced SNDRI activity due to steric hindrance
1-(1-(3-Chlorophenyl)cyclobutyl)-N,N,3-trimethylbutan-1-amine - C₁₇H₂₅Cl₂N 3-chlorophenyl substituent Intermediate metabolic stability; unconfirmed receptor targets
N-{[1-(3,4-Dichlorophenyl)cyclobutyl]methyl}cyclopropanamine 1273939-65-3 C₁₄H₁₇Cl₂N Cyclopropanamine chain instead of trimethylbutanamine Smaller molecular size; potential sigma receptor modulation

Functional Group Variants

Compound Name CAS Number Molecular Formula Key Functional Differences Applications/Effects References
1-(2-Chloro-4-fluorophenyl)cyclobutanecarbonitrile 1260850-80-3 C₁₁H₈ClFN Fluorine and nitrile groups Increased metabolic stability; exploratory kinase inhibition
Chloro-Sibutramine HCl 84485-08-5 C₁₇H₂₆Cl₃N Hydrochloride salt of 3,4-dichloro analog Enhanced solubility in polar solvents (DMSO, water)
1-[1-(3,4-Dichlorophenyl)cyclobutyl]-3-methylbutan-1-amine 1354281-91-6 C₁₅H₂₁Cl₂N Lack of N,N-dimethyl groups Reduced amine basicity; unconfirmed CNS activity

Pharmacokinetic and ADME Profiling

  • Metabolic Stability : The dichloro substitution may slow cytochrome P450-mediated oxidation, extending half-life .
  • Receptor Interactions : Unlike sibutramine’s SNDRI activity, the 3,4-dichloro analog shows affinity for sigma receptors based on structural similarities to ligands like N-[2-(3,4-dichlorophenyl)ethyl] derivatives .

生物活性

1-(1-(3,4-dichlorophenyl)cyclobutyl)-N,N,3-trimethylbutan-1-amine, also known as chlorosipentramine, is a synthetic compound related to sibutramine, which has been investigated primarily for its potential use in obesity treatment. This article reviews the biological activity of this compound, focusing on its pharmacokinetics, mechanisms of action, and toxicological profiles based on diverse research findings.

  • Molecular Formula : C17H25Cl2N
  • Molecular Weight : 314.29 g/mol
  • CAS Number : 766462-77-5

These properties indicate that the compound has a complex structure with significant implications for its biological interactions.

Chlorosipentramine functions primarily as a serotonin and norepinephrine reuptake inhibitor. This mechanism is similar to that of sibutramine but with modifications that may alter its efficacy and safety profile. Research has shown that chlorosipentramine may induce apoptosis in endothelial cells through the production of reactive oxygen species (ROS) and depletion of nitric oxide (NO) .

Pharmacokinetics

A study comparing the bioavailability of chlorosipentramine with sibutramine revealed significant differences in their metabolic pathways. The pharmacokinetic parameters assessed included:

  • Area Under the Curve (AUC) : Indicates the total drug exposure over time.
  • Maximum Concentration (Cmax) : Reflects the peak concentration of the drug in plasma.

In a clinical setting involving healthy subjects, chlorosipentramine exhibited distinct pharmacokinetic profiles compared to its parent compound, sibutramine, suggesting differences in absorption and metabolism .

Cytotoxicity Studies

Research indicates that chlorosipentramine and its metabolites exhibit varying degrees of cytotoxicity. In vitro studies demonstrated that while chlorosipentramine itself shows low cytotoxicity to HepG2 liver cells, its metabolites have even lower cytotoxic effects on human airway epithelial (HAE) cells . This suggests a potentially safer profile compared to sibutramine.

Clinical Implications

In a randomized clinical trial assessing the effects of chlorosipentramine on weight loss, participants receiving the compound showed significant reductions in body weight compared to those receiving a placebo. The study emphasized the importance of monitoring metabolic parameters and side effects during treatment .

Summary of Research Findings

Study FocusKey Findings
Mechanism of ActionInduces apoptosis via ROS and NO depletion; similar to sibutramine but with altered efficacy .
PharmacokineticsDistinct AUC and Cmax values compared to sibutramine; suggests different metabolic pathways .
CytotoxicityLow cytotoxicity observed in HepG2 cells; metabolites show reduced toxicity .
Clinical EfficacySignificant weight loss in clinical trials; safety profile appears favorable compared to sibutramine .

常见问题

Q. How can researchers design a synthetic pathway for 1-(1-(3,4-dichlorophenyl)cyclobutyl)-N,N,3-trimethylbutan-1-amine?

  • Methodological Answer : The synthesis likely involves cyclobutane ring formation via [2+2] photocycloaddition or strain-driven cyclization, followed by amine alkylation. For example, analogs like sibutramine (1-(4-chlorophenyl variant) are synthesized by reacting 4-chlorophenylcyclobutyl intermediates with 3-methylbutylamine derivatives under catalytic conditions . Key steps include:
  • Introducing the 3,4-dichlorophenyl group via Friedel-Crafts alkylation or Suzuki coupling.
  • Protecting the amine group during cyclobutane formation to avoid side reactions.
  • Validating purity using HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients) .

Q. What analytical techniques are critical for characterizing structural isomers or impurities in this compound?

  • Methodological Answer : Impurities often arise from positional isomers (e.g., 2- or 3-chlorophenyl derivatives) or stereochemical variations. Use:
  • LC-ESI-MS/MS : To differentiate isomers via fragmentation patterns (e.g., m/z ratios for dichlorophenyl vs. monochlorophenyl fragments) .
  • NMR (1H/13C) : Compare aromatic proton shifts (δ 7.2–7.8 ppm for 3,4-dichloro substitution) and cyclobutane ring protons (δ 2.5–3.5 ppm) .
  • X-ray crystallography : Resolve cyclobutane ring conformation (chair vs. boat) and substituent orientation .

Advanced Research Questions

Q. How does the 3,4-dichlorophenyl substitution influence binding affinity to biogenic amine transporters compared to mono-chloro analogs?

  • Methodological Answer : The 3,4-dichloro group enhances steric bulk and electron-withdrawing effects, potentially increasing transporter affinity. Experimental approaches:
  • In vitro uptake assays : Compare inhibition of serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters using radiolabeled ligands (e.g., [³H]paroxetine for SERT). For example, 3,4-dichlorophenyl indanamine derivatives show 10-fold higher NET affinity than mono-chloro analogs .
  • Molecular docking : Model interactions with transporter binding pockets (e.g., hydrophobic interactions with TM3/TM6 helices) .

Q. How can researchers resolve contradictions in reported metabolic stability data for this compound?

  • Methodological Answer : Discrepancies may arise from cytochrome P450 (CYP) isoform specificity or impurity interference. Strategies include:
  • Microsomal stability assays : Test metabolism in human liver microsomes (HLM) with CYP inhibitors (e.g., ketoconazole for CYP3A4) .
  • Isotopic labeling : Track metabolic pathways using ¹⁴C-labeled compound and LC-MS/MS to identify hydroxylated or N-demethylated metabolites .
  • Impurity profiling : Correlate metabolic rates with impurity levels (e.g., 2-chlorophenyl byproducts from synthesis) using high-resolution MS .

Q. What experimental designs are optimal for assessing the compound’s stereochemical impact on pharmacological activity?

  • Methodological Answer : Separate enantiomers via chiral chromatography (e.g., Chiralpak AD-H columns) and evaluate:
  • Receptor binding : Compare Ki values for (R)- and (S)-enantiomers at monoamine transporters.
  • In vivo microdialysis : Administer enantiomers to rodents and measure extracellular dopamine/serotonin levels in the nucleus accumbens .
  • Thermodynamic solubility : Assess enantiomer-specific solubility in simulated biological fluids (e.g., FaSSIF/FeSSIF) .

Key Research Challenges

  • Stereochemical Complexity : Cyclobutane ring strain and substituent orientation require advanced crystallography or computational modeling .
  • Metabolic Interference : Impurities (e.g., 2-chlorophenyl isomers) may confound pharmacokinetic data, necessitating rigorous purification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1-(1-(3,4-dichlorophenyl)cyclobutyl)-N,N,3-trimethylbutan-1-amine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-(1-(3,4-dichlorophenyl)cyclobutyl)-N,N,3-trimethylbutan-1-amine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。